2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a nitrobenzyl group and a thiophene ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Nitrobenzyl Group: This step might involve the alkylation of the pyridazinone core with 4-nitrobenzyl halides under basic conditions.
Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: 2-(4-aminobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for developing new drugs.
Biological Studies: Investigating its effects on various biological pathways.
Material Science: Use in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thiophene ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with a nitrophenyl group instead of nitrobenzyl.
2-(4-aminobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Reduction product of the nitro compound.
Uniqueness
The presence of both a nitrobenzyl group and a thiophene ring in the same molecule might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-15-8-7-13(14-2-1-9-22-14)16-17(15)10-11-3-5-12(6-4-11)18(20)21/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFIHFBSFYPTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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